molecular formula C23H16FN3 B2755352 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-44-1

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2755352
CAS RN: 866342-44-1
M. Wt: 353.4
InChI Key: IWKTZGFUAKEVNG-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times for various purposes .


Synthesis Analysis

The synthesis of quinoline allied pyrazole compounds involves treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. Protodeboronation of alkyl boronic esters is one of the reactions that quinoline derivatives can undergo . The reaction of hydroxylamine and a nitrile group is another example .

Scientific Research Applications

Synthesis and Biological Activities

5-Benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline belongs to a class of compounds known for their complex heterocyclic structures and potential pharmacological properties. Research has shown the synthesis of tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which exhibit high affinity for the benzodiazepine (BZ) receptor. One study highlighted the synthesis of a compound with a binding affinity of 4 nM to the BZ receptor, indicating potent BZ antagonists within this series Francis et al., 1991.

Another area of interest is the environmentally friendly synthesis of heterocyclic ortho-quinones. L-proline-catalyzed synthesis procedures have been developed, demonstrating the ability to create structurally complex heterocyclic ortho-quinones in an atom-efficient manner, showcasing the compound's relevance in green chemistry Rajesh et al., 2011.

Insights into Pharmacophore and Molecular Interactions

Research into the pharmacophore of pyrazolo[4,3-c]quinolin-3-ones has provided insights into their high affinity for the central benzodiazepine receptor (BzR). Certain derivatives have shown subnanomolar concentration range binding affinities, offering potential as potent antagonists. This research has contributed to a deeper understanding of the hydrogen bonding receptor site and has paved the way for the development of ligands with varying profiles of efficacy Carotti et al., 2003.

Potential Therapeutic Values

The synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives have revealed inhibitors of acetylcholinesterase, suggesting potential therapeutic values in the treatment of neurological disorders Silva et al., 2011.

Environmental and Industrial Applications

Quinoxaline derivatives, including those structurally related to this compound, have shown significant industrial and pharmaceutical applications. One study demonstrated the synthesis and characterization of a novel isoxazolequinoxaline derivative with potential as an anti-cancer drug, highlighting the diverse applications of these compounds Abad et al., 2021.

properties

IUPAC Name

5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKTZGFUAKEVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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